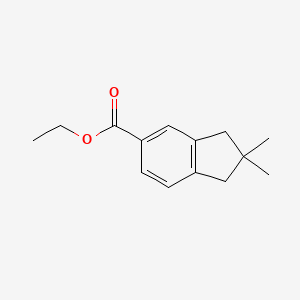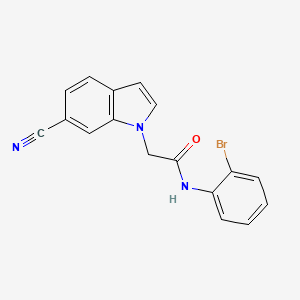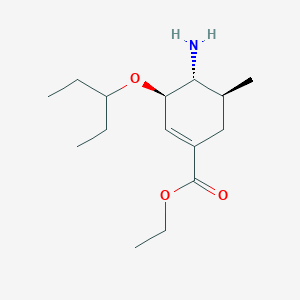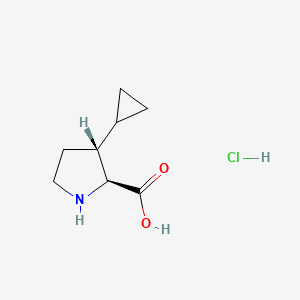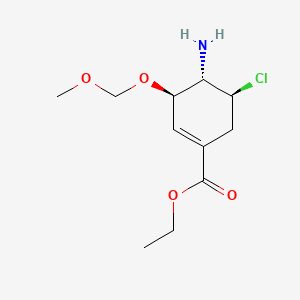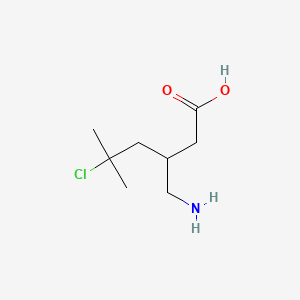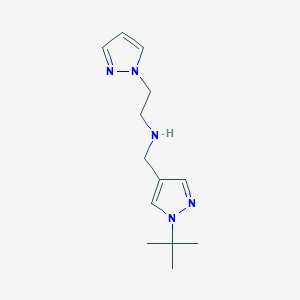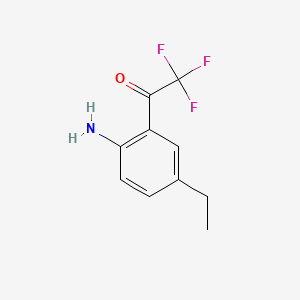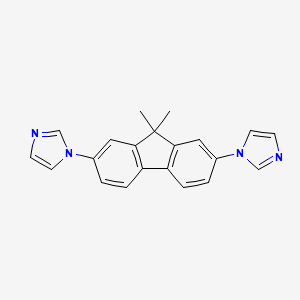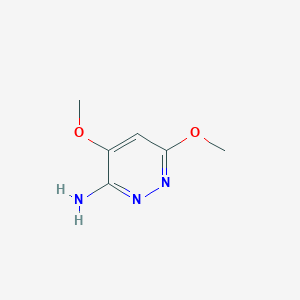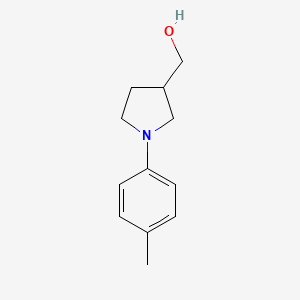
3-Bromo-N-(1-(pyridin-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(1-(pyridin-2-yl)ethyl)benzamide is an organic compound that belongs to the class of amides This compound features a bromine atom attached to the benzene ring and a pyridin-2-yl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(1-(pyridin-2-yl)ethyl)benzamide can be achieved through the reaction of 3-bromobenzoyl chloride with 2-aminopyridine under standard condensation reaction conditions. This reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(1-(pyridin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyridin-2-yl group can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides with various functional groups replacing the bromine atom.
Oxidation Reactions: Formation of N-oxides of the pyridin-2-yl group.
Reduction Reactions: Formation of amines from the reduction of the amide group.
Scientific Research Applications
3-Bromo-N-(1-(pyridin-2-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of enzyme inhibitors or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(1-(pyridin-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atom and the pyridin-2-yl group can interact with the target molecules through hydrogen bonding, van der Waals forces, and π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide: This compound has an additional bromine atom on the benzoyl group, which may alter its reactivity and biological activity.
3-Bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide: Similar to the previous compound but with a pyrimidin-2-yl group instead of a pyridin-2-yl group, which can affect its binding properties and applications.
Uniqueness
3-Bromo-N-(1-(pyridin-2-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of the pyridin-2-yl group enhances its potential for biological interactions, while the bromine atom allows for further functionalization through substitution reactions.
Properties
Molecular Formula |
C14H13BrN2O |
|---|---|
Molecular Weight |
305.17 g/mol |
IUPAC Name |
3-bromo-N-(1-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C14H13BrN2O/c1-10(13-7-2-3-8-16-13)17-14(18)11-5-4-6-12(15)9-11/h2-10H,1H3,(H,17,18) |
InChI Key |
LHWFFRLMPXKTPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-methylpropyl)sulfonyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14891430.png)
![3-[(2,4-Dibromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14891436.png)
